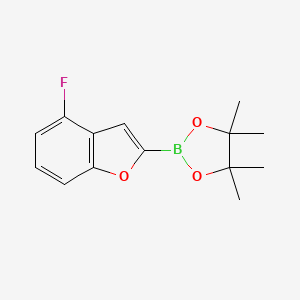
(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester
Overview
Description
(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester is a chemical compound with the molecular formula C14H16BFO3. It is a boronic ester derivative, which is widely used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is used to form carbon-carbon bonds .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, the boronic ester transfers the (4-Fluorobenzofuran-2-yl) group to the palladium catalyst . This is followed by reductive elimination, which forms the new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key step in many synthetic pathways . The product of this reaction can be used as a building block in the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that boronic esters, such as pinacol boronic esters, are generally stable and readily prepared . They are also environmentally benign .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond . This bond formation is a crucial step in the synthesis of many organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction is generally performed under mild and functional group tolerant conditions . Additionally, the storage temperature of the compound can affect its stability . It is typically stored at temperatures between 2-8°C .
Biochemical Analysis
Biochemical Properties
(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with enzymes and proteins involved in catalytic processes. For instance, it is used in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The nature of these interactions involves the transmetalation process, where the boronic ester transfers its organic group to the palladium catalyst, enabling the coupling reaction to proceed efficiently .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with palladium catalysts in Suzuki-Miyaura coupling reactions. The mechanism involves the formation of a palladium-boron complex, followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium catalyst . This process facilitates the formation of carbon-carbon bonds, which are essential in the synthesis of various organic compounds.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effective use in chemical reactions. This compound is stable when stored at temperatures between 2-8°C Over time, it may undergo degradation, which can affect its reactivity and efficiency in biochemical reactions
Preparation Methods
The synthesis of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester typically involves the reaction of (4-Fluorobenzofuran-2-yl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester undergoes various chemical reactions, including:
Scientific Research Applications
(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester has several scientific research applications:
Organic Synthesis: It is used as a key building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and electronic materials.
Comparison with Similar Compounds
(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester can be compared with other boronic esters, such as:
Phenylboronic acid pinacol ester: Similar in structure but lacks the fluorine and benzofuran moieties, leading to different reactivity and applications.
4-Fluorophenylboronic acid pinacol ester: Similar in having a fluorine substituent but differs in the aromatic ring structure, affecting its reactivity and applications.
These comparisons highlight the unique structural features of this compound, which contribute to its specific reactivity and applications in various fields of research.
Properties
IUPAC Name |
2-(4-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVQBZSYZNELHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


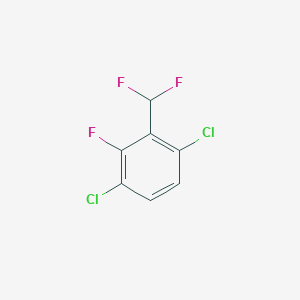
![Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride](/img/structure/B1448900.png)
![tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1448901.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1448902.png)

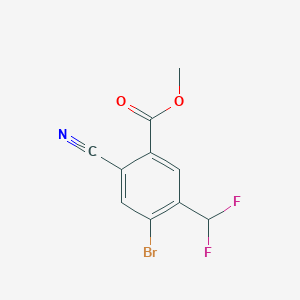
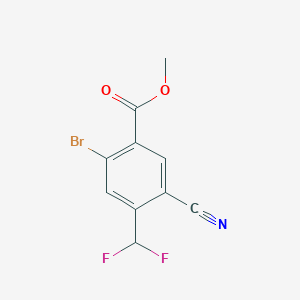



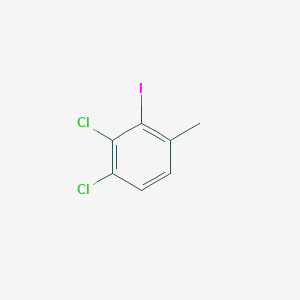

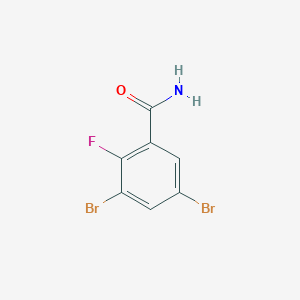
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448920.png)
